molecular formula C37H38N2 B12551839 N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine CAS No. 828930-78-5

N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine

Cat. No.: B12551839
CAS No.: 828930-78-5
M. Wt: 510.7 g/mol
InChI Key: JVQICLRHEJLERC-UHFFFAOYSA-N
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Description

N,N’-Bis[(anthracen-9-yl)methyl]-N,N’-dipropylmethanediamine is a complex organic compound featuring anthracene moieties Anthracene is a polycyclic aromatic hydrocarbon known for its luminescent properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[(anthracen-9-yl)methyl]-N,N’-dipropylmethanediamine typically involves the reaction of anthracene-9-carbaldehyde with N,N’-dipropylmethanediamine. The reaction proceeds through a condensation mechanism, forming a bisazomethine intermediate, which is subsequently reduced to the desired diamine using a reducing agent such as sodium borohydride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[(anthracen-9-yl)methyl]-N,N’-dipropylmethanediamine can undergo various chemical reactions, including:

    Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Simplified amine derivatives.

    Substitution: Nitro or halogenated anthracene derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis[(anthracen-9-yl)methyl]-N,N’-dipropylmethanediamine is unique due to its specific combination of anthracene moieties and dipropylmethanediamine backbone, which imparts distinct fluorescent properties and reactivity. This makes it particularly useful in applications requiring precise detection of metal ions and DNA interactions.

Properties

CAS No.

828930-78-5

Molecular Formula

C37H38N2

Molecular Weight

510.7 g/mol

IUPAC Name

N,N'-bis(anthracen-9-ylmethyl)-N,N'-dipropylmethanediamine

InChI

InChI=1S/C37H38N2/c1-3-21-38(25-36-32-17-9-5-13-28(32)23-29-14-6-10-18-33(29)36)27-39(22-4-2)26-37-34-19-11-7-15-30(34)24-31-16-8-12-20-35(31)37/h5-20,23-24H,3-4,21-22,25-27H2,1-2H3

InChI Key

JVQICLRHEJLERC-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1=C2C=CC=CC2=CC3=CC=CC=C31)CN(CCC)CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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